molecular formula C17H12FN7 B258182 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

货号 B258182
分子量: 333.3 g/mol
InChI 键: HPTPZFFHSTWHGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of several diseases.

作用机制

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine inhibits the activity of SYK, which is a key mediator of B-cell receptor signaling. This signaling pathway is crucial for the survival and proliferation of B-cells, which are involved in various autoimmune diseases and B-cell malignancies. By inhibiting SYK, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine disrupts B-cell receptor signaling, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, reduced production of inflammatory cytokines, and decreased activation of immune cells. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells.

实验室实验的优点和局限性

One of the main advantages of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its specificity for SYK, which reduces the risk of off-target effects. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent activity in preclinical models of various diseases, making it a promising candidate for further development.
However, one limitation of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine are still being evaluated, and further studies are needed to determine its long-term safety and efficacy.

未来方向

There are several potential future directions for the development of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine. These include the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, as well as its long-term safety and efficacy.
Furthermore, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine may also have potential applications in other diseases, such as solid tumors and viral infections. Future studies may explore the potential of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine in these areas, as well as the development of combination therapies with other drugs.
Conclusion
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is a promising small molecule inhibitor that targets the SYK enzyme and has shown potent activity in preclinical models of various diseases. Its specificity for SYK and potent activity make it a promising candidate for further development, although further studies are needed to determine its long-term safety and efficacy.

合成方法

The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine involves several steps, including the preparation of 4-phenyl-2-pyrimidinamine, which is then reacted with 4-fluorobenzyl bromide to yield the intermediate 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with sodium azide to produce the final product, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine.

科学研究应用

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to inhibit B-cell receptor signaling and reduce inflammation, leading to improved disease outcomes.
In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been evaluated in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent anti-tumor activity, leading to tumor regression and prolonged survival.

属性

产品名称

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

分子式

C17H12FN7

分子量

333.3 g/mol

IUPAC 名称

5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H12FN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)

InChI 键

HPTPZFFHSTWHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

规范 SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。